Cas no 151703-06-9 (Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)-)

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)- structure
151703-06-9 structure
Productnaam:Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)-
CAS-nummer:151703-06-9
MF:C23H20O9
MW:440.399507522583
CID:182691
PubChem ID:133997

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)-
    • 5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphe...
    • 5-Mdh-podophyllotoxin
    • 5-Methoxydehydropodophyllotoxin
    • 9-Hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(7,3-d)-1,3-dioxol-6(8H)-one
    • 9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(8H)-one
    • Furo(3',4':6,7)naphtho(7,3-d)-1,3-dioxol-6(8H)-one, 9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)-
    • CHEMBL459053
    • 151703-06-9
    • DTXSID20164855
    • 5-methoxydebydropodophyllotoxin
    • Inchi: InChI=1S/C23H20O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,24H,8-9H2,1-4H3
    • InChI-sleutel: OJSCBCNNQXLIJG-UHFFFAOYSA-N
    • LACHT: COC1C(OC)=CC(C2=C3C(OCC3=C(O)C3=C(C4OCOC=4C=C23)OC)=O)=CC=1OC

Berekende eigenschappen

  • Exacte massa: 440.111
  • Monoisotopische massa: 440.111
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 5
  • Complexiteit: 674
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 102Ų
  • XLogP3: 3.6

Experimentele eigenschappen

  • Dichtheid: 1.415
  • Kookpunt: 655.6°Cat760mmHg
  • Vlampunt: 230.1°C
  • Brekindex: 1.644
Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD